molecular formula C21H24N2O4 B6570315 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946246-32-8

3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6570315
CAS RN: 946246-32-8
M. Wt: 368.4 g/mol
InChI Key: MHFHJQDJDMOAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, or 3,5-DMPT, is a novel chemical compound of interest for its potential applications in scientific research. 3,5-DMPT is a member of the quinoline family of compounds and is known to possess a variety of biological activities. It has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. Additionally, 3,5-DMPT has been explored as a possible tool to study the effects of drugs on the central nervous system. This article will provide an overview of 3,5-DMPT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3,5-DMPT has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has been suggested that 3,5-DMPT may be useful in the study of the effects of drugs on the central nervous system, as well as in the development of new drugs to treat psychiatric and neurological disorders. Additionally, 3,5-DMPT has been explored as a possible tool to study the role of serotonin in the regulation of appetite and food intake.

Mechanism of Action

The mechanism of action of 3,5-DMPT is not fully understood, however, it is believed to act as an agonist of serotonin and dopamine receptors in the brain. Specifically, 3,5-DMPT is thought to bind to serotonin receptors 5-HT1A and 5-HT2A, as well as dopamine receptors D1 and D2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DMPT have not been extensively studied, however, some preliminary studies suggest that it may be useful in the treatment of certain psychiatric and neurological disorders. Specifically, 3,5-DMPT has been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, 3,5-DMPT has been suggested to have neuroprotective and anti-inflammatory effects, as well as to have the potential to reduce the risk of stroke and ischemic injury.

Advantages and Limitations for Lab Experiments

The use of 3,5-DMPT in laboratory experiments has several advantages, including its high solubility in aqueous solutions, low toxicity, and its ability to modulate the activity of certain neurotransmitters in the brain. Additionally, 3,5-DMPT is relatively easy to synthesize and is commercially available. However, it is important to note that the use of 3,5-DMPT in laboratory experiments is limited by its lack of specificity for certain receptors and its relatively low potency.

Future Directions

Given the potential of 3,5-DMPT to modulate the activity of certain neurotransmitters in the brain, there is a need for further research to explore its potential applications in the treatment of psychiatric and neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 3,5-DMPT and to explore its potential as a tool to study the role of serotonin in the regulation of appetite and food intake. Finally, more research is needed to identify the exact mechanism of action of 3,5-DMPT and to identify new compounds with similar effects that may be more specific and/or more potent.

Synthesis Methods

3,5-DMPT can be synthesized in a two-step process. First, the compound 6-chloro-3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is synthesized through a condensation reaction between 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride and 3,5-dimethoxyaniline. Second, the compound is then hydrolyzed using a base, such as sodium hydroxide, to yield 3,5-DMPT.

properties

IUPAC Name

3,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-20(24)23-9-5-6-14-10-16(7-8-19(14)23)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFHJQDJDMOAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.